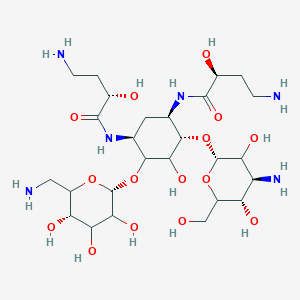

1,3-Di-HABA Kanamycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-Di-HABA Kanamycin A involves modifications at specific sites on the kanamycin molecule to incorporate the 1,3-di-hydroxy-2-propyl (HABA) group. Key steps in the synthesis include selective protection and deprotection of hydroxyl and amino groups, functional group transformations, and the introduction of the HABA group at strategic positions to enhance activity and reduce toxicity. Studies on kanamycin derivatives have shown that modifications can significantly affect their antibacterial activity and binding affinity to target ribosomal RNA (Richardson et al., 1979).

Molecular Structure Analysis

The molecular structure of kanamycin A derivatives, including those with the HABA group, has been analyzed through techniques such as X-ray crystallography. These studies reveal how modifications influence the antibiotic's interaction with the bacterial ribosome's A site, enhancing its binding affinity and resistance to enzymatic degradation. The introduction of the HABA group in amikacin, a closely related derivative, for instance, has been shown to create additional hydrogen bond interactions, stabilizing the drug-ribosome complex (Kondo et al., 2006).

Chemical Reactions and Properties

Chemical modifications in kanamycin A, such as the introduction of the HABA group, impact its reactivity and interaction with bacterial RNA. The specific placement of hydroxyl and amino groups plays a crucial role in the antibiotic's mechanism of action, affecting protein synthesis by interfering with the ribosomal decoding site. Studies have elucidated the roles of these groups in drug activity and resistance mechanisms, providing insights into the chemical properties essential for antibacterial efficacy (Salian et al., 2012).

Applications De Recherche Scientifique

Normes de référence antibactériennes

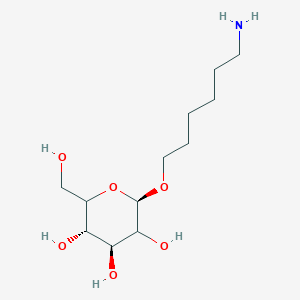

1,3-Di-HABA Kanamycin A: est utilisé comme norme de référence dans le développement et le contrôle qualité des agents antibactériens {svg_1}. Il sert de référence pour l'évaluation de la pureté et de la puissance dans la recherche pharmaceutique, garantissant que les nouvelles formulations antibactériennes répondent aux normes rigoureuses de santé et de sécurité.

Recherche sur les maladies infectieuses

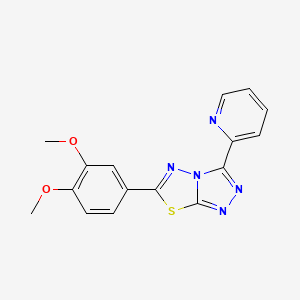

Ce composé joue un rôle crucial dans la recherche sur les maladies infectieuses, en particulier dans l'étude des mécanismes bactériens et le développement de traitements pour les maladies causées par les bactéries gram-négatives {svg_2}. Sa structure unique permet aux chercheurs d'explorer l'efficacité des antibiotiques aminoglycosides dans divers isolats cliniques.

Chimie analytique

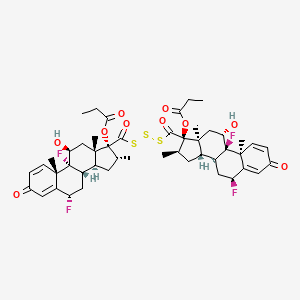

En chimie analytique, This compound est utilisé pour l'étalonnage des instruments analytiques {svg_3}. Il aide à la validation des méthodes analytiques, y compris la chromatographie et la spectrométrie de masse, qui sont essentielles pour identifier et quantifier les contaminants bactériens.

Pharmacocinétique

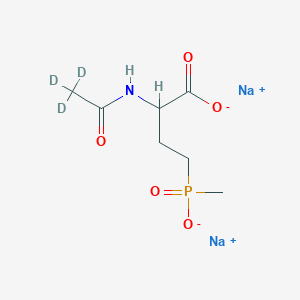

Le composé est essentiel dans les études de pharmacocinétique pour comprendre la distribution, le métabolisme et l'excrétion des dérivés de la kanamycine {svg_4}. Ces études sont essentielles pour déterminer le dosage et les méthodes d'administration appropriés pour les antibiotiques aminoglycosides.

Toxicologie

This compound: est utilisé dans les évaluations toxicologiques pour évaluer le profil de sécurité des médicaments liés à la kanamycine {svg_5}. Il aide à identifier les effets néphrotoxiques et ototoxiques potentiels, qui sont des préoccupations courantes avec les antibiotiques aminoglycosides.

Profil d'impuretés

Il est également utilisé dans le profilage des impuretés pour détecter et quantifier les impuretés dans les substances médicamenteuses et les produits {svg_6}. Ceci est crucial pour garantir la sécurité et l'efficacité des produits pharmaceutiques, car les impuretés peuvent affecter considérablement les performances du médicament et la santé du patient.

Mécanisme D'action

Target of Action

The primary target of 1,3-Di-HABA Kanamycin A, a derivative of Kanamycin A, is the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

This compound, like other aminoglycosides, binds irreversibly to specific 30S-subunit proteins and 16S rRNA . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . This interference leads to the misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. By binding to the 30S ribosomal subunit, it disrupts the normal decoding of mRNA. This disruption prevents the correct alignment of tRNA anticodons with mRNA codons, leading to the production of non-functional or toxic peptides, which ultimately inhibits bacterial growth .

Pharmacokinetics

Kanamycin a, the parent compound, is known to have very low bioavailability after oral administration . It is typically administered via injection for systemic effect . The elimination half-life is approximately 2 hours and 30 minutes, and it is excreted in the urine as an unchanged drug .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis, leading to the death of the bacterium . This makes it an effective antibiotic for treating severe bacterial infections .

Propriétés

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,5S)-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-8-5-9(32-24(43)11(35)2-4-28)22(47-26-19(40)18(39)16(37)12(6-29)44-26)20(41)21(8)46-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10+,11+,12?,13?,14+,15-,16-,17?,18?,19?,20?,21+,22?,25-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNATBKIPCIZAA-DCOVVSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(C([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)N)O)NC(=O)[C@H](CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N6O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747630 |

Source

|

| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

927821-99-6 |

Source

|

| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)